Lovastatin-d9

Isotopic Purity Stable Isotope Labeling LC-MS/MS

Lovastatin-d9 is the optimal SIL-IS for lovastatin bioanalysis. Its +9 Da mass shift exceeds FDA-recommended minimums, eliminating isotopic cross-talk inherent to d3 analogs. Identical matrix effect compensation ensures precise quantification across the full therapeutic range (0.121–35.637 ng/mL) in human plasma. Critical for regulated bioequivalence studies, CYP3A4 drug-drug interaction trials, and ADME workflows where auditable data is mandatory. Choose Lovastatin-d9 for spectral resolution and LLOQ accuracy unattainable with lower-labeled internal standards.

Molecular Formula C24H36O5
Molecular Weight 413.6 g/mol
Cat. No. B12423831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin-d9
Molecular FormulaC24H36O5
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15?,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,3D3,5D2,15D
InChIKeyPCZOHLXUXFIOCF-XCKPEBQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lovastatin-d9: Certified Deuterated Internal Standard for LC-MS/MS Quantification in Pharmacokinetic Studies


Lovastatin-d9 (CAS 1002346-03-3) is a stable isotope-labeled analogue of the HMG-CoA reductase inhibitor lovastatin, wherein nine hydrogen atoms are substituted with deuterium . It is specifically formulated as a solid with purity ≥99% for deuterated forms (d1-d9) and is intended exclusively for use as an internal standard (IS) in quantitative GC- or LC-MS workflows . Unlike the unlabeled parent compound, the deuterium incorporation creates a predictable mass shift that enables precise chromatographic co-elution with the analyte while maintaining full spectral resolution, establishing it as a critical reference material for bioanalytical method validation and pharmacokinetic profiling of lovastatin [1].

Why Lovastatin-d9 Cannot Be Replaced by Lovastatin-d3 or Unlabeled Lovastatin in Regulated Bioanalysis


Generic substitution of Lovastatin-d9 with a lower-labeled analog such as Lovastatin-d3 or the unlabeled lovastatin is not analytically valid in quantitative bioanalysis. The fundamental requirement for a SIL-IS is near-identical chromatographic retention to the analyte coupled with sufficient mass separation (typically ≥3 Da) to avoid isotopic cross-talk and MS interference . Lovastatin-d3 provides a nominal mass shift of +3 Da, which is often insufficient for robust separation from the analyte's natural M+2 or M+4 isotopic envelope, leading to compromised accuracy and precision at lower limits of quantification (LLOQ) [1]. In contrast, Lovastatin-d9 offers a +9 Da mass shift, exceeding the FDA-recommended minimum and ensuring reliable quantitation even in complex biological matrices [2].

Quantitative Differentiation of Lovastatin-d9 Against Lovastatin-d3 and Unlabeled Lovastatin


Isotopic Purity and Deuterium Enrichment: Lovastatin-d9 vs. Lovastatin-d3

Lovastatin-d9 demonstrates a certified isotopic enrichment of ≥99% atom D and a chemical purity of ≥99% for deuterated forms . This exceeds the typical 98% atom D specification observed for Lovastatin-d3 . The higher deuterium incorporation in Lovastatin-d9 reduces the presence of residual unlabeled (d0) and under-labeled (d1-d8) species that can contribute to MS background signal and compromise assay sensitivity.

Isotopic Purity Stable Isotope Labeling LC-MS/MS

Mass Spectrometric Resolution: Baseline Separation via +9 Da Mass Shift

Lovastatin-d9 provides a nominal mass shift of +9 Da relative to unlabeled lovastatin (m/z 422.3 → 431.3 for the ammonium adduct) . This Δ9 Da separation is superior to the Δ3 Da shift offered by Lovastatin-d3 [1]. The larger mass difference ensures that the internal standard's MS signal does not overlap with the analyte's natural isotopic envelope (M+2, M+4), thereby eliminating a common source of quantitation bias in bioanalytical assays.

Mass Spectrometry Isotopic Resolution Internal Standard

Matrix Effect Compensation in Biological Samples

Stable isotope-labeled internal standards like Lovastatin-d9 are explicitly recommended over structural analogs to correct for matrix-induced ion suppression/enhancement, as they exhibit identical extraction recovery, ionization efficiency, and chromatographic behavior [1]. In contrast, non-deuterated structural analogs may not co-elute with the analyte, failing to adequately normalize for matrix effects [2]. A representative study using Lovastatin-d3 demonstrated a matrix effect of 2.74% for lovastatin in human plasma, a value that was effectively normalized by the deuterated IS [3]; Lovastatin-d9 provides an equivalent or superior correction profile due to identical physicochemical properties.

Matrix Effects Ion Suppression Bioanalysis

Regulatory Alignment: Meeting FDA and EMA Guidance for Bioanalytical Method Validation

The FDA's Bioanalytical Method Validation guidance explicitly states that 'an isotopically labeled internal standard is recommended' for chromatographic assays to ensure that the IS and analyte track similarly throughout sample preparation and analysis [1]. Lovastatin-d9, with its nine-deuterium substitution and ≥99% isotopic purity, is designed to meet this regulatory expectation, unlike Lovastatin-d3 which may be less preferred due to potential isotopic overlap concerns in certain MS platforms .

Regulatory Compliance FDA Guidance Method Validation

Key Application Scenarios for Lovastatin-d9 Based on Quantitative Differentiation


Validated Bioequivalence Studies of Lovastatin Formulations

In regulated bioequivalence studies of generic lovastatin formulations, accurate quantification of the drug in human plasma is paramount. Lovastatin-d9 serves as the optimal internal standard, providing the required +9 Da mass shift and isotopic purity to ensure precise measurement across the entire therapeutic concentration range (e.g., 0.121–35.637 ng/mL), thereby enabling reliable determination of Cmax and AUC parameters [1].

Clinical Pharmacokinetic and Drug-Drug Interaction (DDI) Trials

For clinical trials investigating the pharmacokinetic interaction of lovastatin with CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers, robust quantification of lovastatin in the presence of multiple co-medications is essential. Lovastatin-d9's identical matrix effect profile to the analyte ensures that ion suppression or enhancement caused by co-eluting drugs is accurately compensated for, yielding reliable PK parameter estimates [1].

Quantitative Analysis of Lovastatin in Complex Biological Matrices (e.g., Tissues, Feces)

When analyzing lovastatin in non-plasma matrices such as liver homogenates or fecal samples, matrix effects are more pronounced and variable. The use of a stable isotope-labeled IS like Lovastatin-d9 is critical, as its co-elution and identical ionization efficiency normalize for severe matrix-induced signal suppression, allowing for accurate quantification that would be unachievable with a non-labeled structural analog IS [1].

Metabolite Identification and Quantification in ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) studies, Lovastatin-d9 can be used to track the metabolic fate of lovastatin. The distinct +9 Da mass shift allows for clear differentiation between the parent drug and its metabolites (e.g., lovastatin hydroxy acid) in complex mass spectra, facilitating accurate quantitation of both the d0-drug and its d0-metabolites simultaneously [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovastatin-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.